This compound belongs to the class of benzopyrans, specifically classified as a coumarin derivative. Coumarins are known for their aromatic properties and are often involved in various biological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects.
The synthesis of 2-Oxo-2H-1-benzopyran-7-carboxylic acid has been explored using various methods:
The molecular structure of 2-Oxo-2H-1-benzopyran-7-carboxylic acid can be described as follows:
The canonical SMILES representation is C1=CC(=CC2=C1C=CC(=O)O2)C(=O)O, which provides insight into its connectivity and stereochemistry.
Chemical reactions involving 2-Oxo-2H-1-benzopyran-7-carboxylic acid are diverse and include:
The mechanism of action for 2-Oxo-2H-1-benzopyran-7-carboxylic acid involves:
The physical and chemical properties of 2-Oxo-2H-1-benzopyran-7-carboxylic acid include:
These properties are crucial for determining the compound's behavior in various applications, including pharmaceutical formulations.
The scientific applications of 2-Oxo-2H-1-benzopyran-7-carboxylic acid are extensive:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5